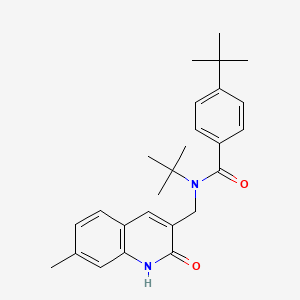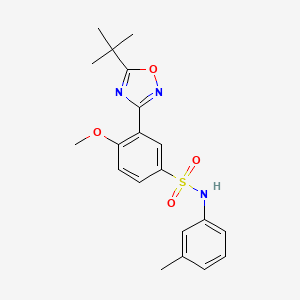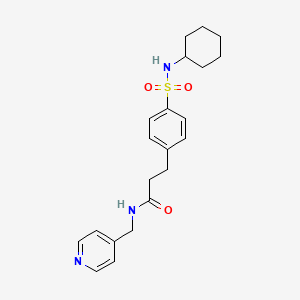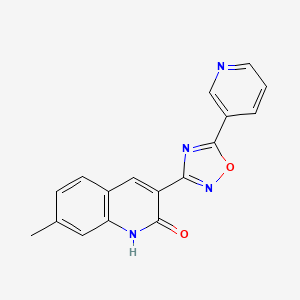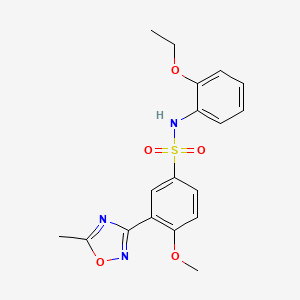
N-(2-ethoxyphenyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide, also known as EOMTB, is a compound that has been extensively researched for its potential applications in the field of medicinal chemistry.
作用机制
The mechanism of action of N-(2-ethoxyphenyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of several enzymes, including carbonic anhydrase. This inhibition leads to a decrease in the production of bicarbonate ions, which are involved in the regulation of acid-base balance in the body. N-(2-ethoxyphenyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide has also been shown to inhibit the activity of several inflammatory mediators, including prostaglandins and leukotrienes, which are involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide has been shown to exhibit several biochemical and physiological effects, including potent anti-inflammatory and analgesic properties. It has also been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase. N-(2-ethoxyphenyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
实验室实验的优点和局限性
N-(2-ethoxyphenyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide has several advantages for use in lab experiments, including its potent inhibitory activity against several enzymes and its potent anti-inflammatory and analgesic properties. However, it also has several limitations, including the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on N-(2-ethoxyphenyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide, including further studies to fully understand its mechanism of action and potential side effects. Other potential future directions include the development of new drugs based on N-(2-ethoxyphenyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide for the treatment of pain and inflammation-related disorders, as well as the development of new diagnostic tools based on N-(2-ethoxyphenyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide for the detection of certain diseases.
合成方法
The synthesis of N-(2-ethoxyphenyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide is a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 2-ethoxyaniline with 4-methoxybenzenesulfonyl chloride to form N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide. This intermediate is then reacted with 5-methyl-1,2,4-oxadiazol-3-amine to form N-(2-ethoxyphenyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide.
科学研究应用
N-(2-ethoxyphenyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. N-(2-ethoxyphenyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide has also been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation-related disorders.
属性
IUPAC Name |
N-(2-ethoxyphenyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-4-25-17-8-6-5-7-15(17)21-27(22,23)13-9-10-16(24-3)14(11-13)18-19-12(2)26-20-18/h5-11,21H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZFXXHCSYSDRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)C3=NOC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(4-chloro-N-methylphenylsulfonamido)-N-propylbenzo[b]thiophene-2-carboxamide](/img/structure/B7692373.png)


